molecular formula C16H18ClNO4 B2726905 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol CAS No. 196938-27-9

2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol

Cat. No.: B2726905
CAS No.: 196938-27-9
M. Wt: 323.77
InChI Key: PJUYPZDOPAOSGQ-UHFFFAOYSA-N
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Description

The compound “2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol” is a complex organic molecule. It contains a phenol group (a benzene ring with a hydroxyl group), an amine group (NH2), and several methoxy groups (OCH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenol, amine, and methoxy groups .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. But based on its functional groups, it could potentially participate in reactions like acid-base reactions (due to the phenol group), nucleophilic substitutions (due to the amine group), or ether cleavage reactions (due to the methoxy groups) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar hydroxyl and amine groups could make it somewhat soluble in water, while the nonpolar benzene rings and methoxy groups could make it soluble in nonpolar solvents .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

One aspect of the research on compounds similar to 2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol involves their use in organic synthesis, demonstrating how these compounds can undergo selective reactions to produce various ortho-acylated catechols. These reactions are significant for creating substances used in supramolecular chemistry, serving as precursors for pesticides, flavors, and fragrances, and are found in numerous natural products (Adogla et al., 2012).

Supramolecular Chemistry

Compounds with structures similar to this compound play a crucial role in supramolecular chemistry. Their unique structural features allow for the formation of mixed-valence oxovanadium(IV/V) dinuclear entities, which are synthesized using these phenol derivatives. These entities are studied for their structural, electronic, and EPR spectroscopic properties, contributing valuable insights into supramolecular assemblies and their potential applications (Mondal et al., 2005).

Antimicrobial and Antioxidant Properties

Research on derivatives of this compound has also uncovered their potential as antimicrobial agents. For instance, studies on thiophenones derived from related compounds have demonstrated significant capacity to reduce biofilm formation by marine bacteria, indicating their potential as new classes of antimicrobial agents with specific applications in controlling biofilm-associated infections (Benneche et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often in a biological context. Without specific information on this compound, it’s impossible to say what its mechanism of action might be .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential applications. It could also involve investigating its physical and chemical properties, safety and hazards, and mechanism of action .

Properties

IUPAC Name

2-[(5-chloro-2,4-dimethoxyanilino)methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO4/c1-20-13-6-4-5-10(16(13)19)9-18-12-7-11(17)14(21-2)8-15(12)22-3/h4-8,18-19H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUYPZDOPAOSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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